3-(2-Chlorophenyl)-6-methoxypyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1333222-20-0 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-methoxypyridazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3 |
InChI Key |
YGXMDHFDYZETTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Pyridazine Analogues Bearing Aryl and Alkoxy Moieties
Antimicrobial and Antifungal Activity
The pyridazine (B1198779) nucleus is a key component in many compounds developed for their antimicrobial properties. nih.gov Various derivatives have demonstrated notable antifungal activity against pathogens such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov For instance, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown inhibitory effects on fungal growth. nih.gov Furthermore, the incorporation of a chlorophenyl group into other heterocyclic systems, such as imidazo[1,2-a]pyridine nicotinonitriles, has resulted in compounds with both antibacterial and antifungal activities. researchgate.netresearchgate.netpsu.edu
Anticancer Activity
Pyridazine derivatives are frequently investigated for their potential as antitumor agents. nih.govnih.gov The structural motif is found in compounds designed to target various mechanisms involved in cancer progression. For example, pyrimidodiazepines, which can be synthesized from chalcones containing a quinazoline fragment, have shown significant antiproliferative activity against multiple cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov Similarly, 1,3,4-thiadiazole derivatives bearing a 4-chlorophenylamino substituent have exhibited moderate anticancer activity against the MCF-7 breast cancer cell line. mdpi.com Studies on 3-R-6-(4-methoxyphenyl)-7H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] chemicalbook.commdpi.comresearchgate.netthiadiazines have also revealed antineoplastic activity across a wide range of cancer cell lines. nuph.edu.ua
Antiviral Activity
The pyridazine scaffold has also been explored in the development of antiviral agents. Certain pyridazine C-nucleosides have been designed and tested as analogues of Favipiravir, showing inhibitory activity against the influenza virus. nih.gov While some related compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were found to be devoid of activity against HIV, the broader class continues to be a subject of antiviral research. researchgate.net
1 2 3 4 17 21 22 4.2.1. Antibacterial and Antifungal Activity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon atomic framework of a molecule. A systematic analysis of 17 different 3,6-disubstituted pyridazines provides a strong basis for predicting the spectral features of the title compound. cdnsciencepub.comcdnsciencepub.com
¹H NMR Spectral AnalysisThe ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) and chlorophenyl rings, as well as the methoxy (B1213986) group.
Methoxy Protons (-OCH₃): A sharp singlet is expected, typically appearing in the range of δ 3.9-4.2 ppm. nih.gov
Pyridazine Protons: The two protons on the pyridazine ring will appear as doublets due to coupling with each other. In related 3,6-disubstituted systems, these protons typically resonate in the aromatic region, around δ 7.0-8.0 ppm. nih.govresearchgate.net
Chlorophenyl Protons: The four protons of the 2-chlorophenyl group will appear as a complex multiplet pattern in the aromatic region, likely between δ 7.3-7.8 ppm.
¹³C NMR Spectral AnalysisThe ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm. nih.gov
Pyridazine Carbons: The four carbons of the pyridazine ring would have distinct chemical shifts. The carbons directly attached to the nitrogen atoms (C3 and C6) are expected at lower field (higher ppm) than the other two (C4 and C5). Based on data for related pyridazines, C3 and C6 would likely appear in the δ 150-165 ppm range, while C4 and C5 would be found further upfield. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Chlorophenyl Carbons: Six distinct signals are expected for the carbons of the 2-chlorophenyl ring, resonating in the typical aromatic range of δ 120-140 ppm. The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
Vibrational Mode AnalysisThe FT-IR spectrum of 3-(2-Chlorophenyl)-6-methoxypyridazine would be characterized by vibrations from its constituent parts: the pyridazine ring, the methoxy group, and the chlorophenyl ring.
Table 2: Predicted FT-IR Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100–3000 | Aromatic C-H stretching (pyridazine and phenyl rings) |
| 2950–2850 | C-H stretching (methyl group of -OCH₃) |
| 1600–1450 | C=C and C=N stretching (aromatic rings) |
| 1250–1200 | Asymmetric C-O-C stretching (methoxy group) |
| 1100–1000 | Symmetric C-O-C stretching (methoxy group) |
| ~1100 | In-plane C-H bending (aromatic rings) |
| 850–750 | Out-of-plane C-H bending (aromatic rings) |
| 780–740 | C-Cl stretching |
Studies on related chlorophenyl compounds and pyridazine derivatives confirm these general assignments. scispace.comresearchgate.netresearchgate.netnih.gov The exact positions of the peaks provide a unique fingerprint for the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum of the parent pyridazine shows absorptions corresponding to n→π* and π→π* transitions. nih.govnist.gov
The absorption spectrum is expected to show strong bands, likely below 350 nm, which are attributable to π→π* transitions within the conjugated system formed by the pyridazine and chlorophenyl rings. researchgate.net A weaker, longer-wavelength absorption corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. nist.gov The solvent can influence the position of these absorption maxima. sielc.com
15 16 19 21 22 23 24 25 26 5.2.1. Prediction of Binding Modes and Affinities
Molecular Formula and Weight
The molecular formula is C₁₁H₉ClN₂O, and the molecular weight is 220.65 g/mol . vulcanchem.com
Structural Description
The core of the molecule is a pyridazine (B1198779) ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A methoxy (B1213986) group (-OCH₃) is attached at the 6-position of the pyridazine ring, and a 2-chlorophenyl group is substituted at the 3-position. vulcanchem.com
7 14 15 17 21 22 24 25 26 6.2.1. Correlation of Experimental and Theoretically Predicted Spectra
Influence of the Chlorophenyl Group
SAR studies on related pyridazine (B1198779) inhibitors have shown that the nature and position of substituents on the flanking aryl rings are critical for their inhibitory function. The presence of a halogen, such as chlorine, can influence the compound's lipophilicity, membrane permeability, and binding affinity. The ortho-position of the chlorine atom in 3-(2-Chlorophenyl)-6-methoxypyridazine would create a specific steric and electronic profile that could be crucial for its interaction with biological targets.
Emerging Trends and Future Research Trajectories for 3 2 Chlorophenyl 6 Methoxypyridazine and Analogues
Rational Design of Next-Generation Pyridazine-Based Therapeutic Agents
Rational drug design involves the deliberate and targeted creation of new medicines based on a thorough understanding of a biological target's structure and function. For pyridazine (B1198779) analogues, this approach leverages the unique chemical characteristics of the pyridazine ring to optimize drug-target interactions.
The pyridazine ring possesses distinct physicochemical properties that make it an attractive scaffold for drug design. It has a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which can be crucial for effective interaction with biological targets. nih.gov Furthermore, its inherent polarity and potential for low cytochrome P450 inhibitory effects add significant value in the drug development process. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this design process, systematically modifying the chemical structure of a lead compound to identify which parts are responsible for its biological effects. nih.gov For instance, in a series of novel pyrido[2,3-d]pyrimidin-7-one compounds, which are structurally related to pyridazines, substitutions at specific positions on a phenylamino (B1219803) moiety were found to significantly improve both the potency and selectivity of the compounds as Abl kinase inhibitors. nih.govresearchgate.net This detailed understanding allows medicinal chemists to fine-tune molecules for enhanced efficacy and reduced off-target effects.
A concrete example of rational design is the development of 3,6-disubstituted pyridazines as anticancer agents targeting cyclin-dependent kinase 2 (CDK2). nih.gov Researchers synthesized a series of these compounds and found that specific analogues, particularly those bearing two morpholine (B109124) moieties or a methyltetrahydropyran group, exhibited potent and selective inhibitory activity against CDK2, with IC50 values as low as 20.1 nM. nih.gov This success was guided by in silico modeling, which predicted CDK2 as a likely target, demonstrating how computational tools are integrated into the rational design workflow. nih.gov
Table 1: Examples of Rationally Designed Pyridazine Analogues and Their Targets
| Pyridazine Analogue Class | Biological Target | Key Design Strategy | Observed Outcome |
|---|---|---|---|
| 3,6-disubstituted Pyridazines | Cyclin-dependent kinase 2 (CDK2) | Substitution at positions 3 and 6 to optimize kinase binding pocket interactions. | Discovery of potent inhibitors with IC50 values in the nanomolar range, showing promise as anticancer agents. nih.gov |
| Pyrimido-pyridazine derivatives | Tyrosine-protein kinases | Fusion of pyrimidine (B1678525) and pyridazine rings to create a rigid scaffold for kinase inhibition. | Compounds demonstrated significant antitumor activity in breast cancer models by inducing apoptosis. nih.gov |
| Pyridazine-containing compounds | Glutaminase 1 (GLS1), Tropomyosin receptor kinase (TRK) | Use of the pyridazine core to target aberrant tumor metabolism and cell signaling pathways. | Development of specific inhibitors for cancer therapy. nih.gov |
Exploration of Polypharmacology and Multi-target Approaches
While the traditional "one target, one drug" paradigm has been successful, many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology is an emerging strategy that intentionally designs single chemical entities to interact with multiple targets, which can lead to enhanced therapeutic efficacy or overcome drug resistance. nih.gov
The pyridazine scaffold is exceptionally well-suited for this approach due to its demonstrated ability to interact with a wide array of biological targets. researchgate.netresearchgate.net Pyridazinone analogues have been reported to possess a diverse range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. nih.gov This versatility stems from their ability to inhibit various enzymes and receptors, such as:
Cyclooxygenase (COX) researchgate.netnih.gov
Phosphodiesterases researchgate.netnih.gov
Serotonin receptors researchgate.netnih.gov
Kinases (e.g., VEGFR-2, HER-2) mdpi.com
Adenosine receptor antagonists researchgate.netnih.gov
A key strategy in multi-target drug design is to create hybrid molecules that combine pharmacophores known to interact with different targets. Researchers have successfully designed and synthesized novel pyridine-based derivatives that act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two important targets in cancer therapy. mdpi.com Specific non-fused pyridone derivatives showed potent inhibitory activity against both kinases, demonstrating the feasibility of this approach. mdpi.com The departure from the single-target paradigm is proving advantageous for pathologies that can be more effectively addressed by engaging two or more targets with a single molecule. nih.gov
Table 2: Diverse Biological Targets of Pyridazine Analogues
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Enzymes | COX, Phosphodiesterase, Kinases, Lipoxygenase, Cholinesterase | Inflammation, Cancer, Cardiovascular Disease, Neurodegenerative Disorders researchgate.netnih.gov |
| Receptors | Serotonin Receptors, Adenosine Receptors, Glutamate Transporters | Neurological Disorders, Inflammation researchgate.netnih.gov |
| Ion Channels | hERG Potassium Channel (interaction often minimized by pyridazine scaffold) | Cardiovascular Safety nih.gov |
Integration of Artificial Intelligence and Machine Learning in Pyridazine Drug Discovery
The discovery and development of new drugs is a notoriously long, costly, and high-risk process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by dramatically improving the efficiency and accuracy of nearly every stage, from initial concept to clinical trials. mednexus.orgdoaj.org These technologies are particularly adept at navigating the vast chemical space—estimated to contain over 10^60 molecules—to identify promising candidates. nih.gov
In the context of pyridazine drug discovery, AI and ML can be applied in several critical areas:
Target Identification and Validation: AI algorithms can analyze massive biological datasets (genomics, proteomics) to identify and validate novel protein targets for pyridazine analogues. annexpublishers.com
Virtual Screening and Hit Identification: Machine learning models can screen virtual libraries containing millions of pyridazine-based structures to predict their binding affinity for a specific target, prioritizing a smaller, more promising set of compounds for laboratory synthesis and testing. ijirt.org This was demonstrated when an in silico docking study successfully identified CDK2 as a probable target for a series of synthesized pyridazines. nih.gov
De Novo Drug Design: Generative AI models can design entirely new pyridazine-based molecules optimized for desired properties, such as high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. ijirt.org
Predictive Modeling: ML algorithms, particularly deep learning neural networks, are used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models learn the complex relationships between a molecule's structure and its biological activity, allowing for the accurate prediction of a new compound's efficacy and potential toxicity before it is even synthesized. nih.govijirt.org
The integration of these computational tools allows researchers to conduct more extensive studies of molecules through simulation, reducing the reliance on costly and time-consuming physical experiments and making the entire drug discovery pipeline more efficient and cost-effective. mednexus.orgdoaj.org
Table 3: Applications of AI/ML in the Pyridazine Drug Discovery Pipeline
| Drug Discovery Stage | AI/ML Application | Specific Technique/Tool | Impact |
|---|---|---|---|
| Target Identification | Analysis of large-scale 'omics' data to find disease-relevant targets. | Deep Learning, Pattern Recognition | Accelerates the discovery of novel biological targets for pyridazine derivatives. annexpublishers.com |
| Hit Discovery | High-throughput virtual screening of compound libraries. | Molecular Docking, Machine Learning Scoring Functions | Rapidly identifies potential hit compounds with high binding affinity, reducing screening costs. nih.gov |
| Lead Optimization | Prediction of ADME/Tox properties and biological activity. | QSAR, Neural Networks, Deep Learning Models | Guides chemical synthesis towards compounds with better drug-like properties and higher success rates. nih.govijirt.org |
| Drug Repurposing | Identifying new uses for existing pyridazine-based compounds. | Data Mining, Network Analysis | Finds new therapeutic indications for established molecules, shortening development timelines. ijirt.org |
Q & A
Q. How can the molecular structure of 3-(2-Chlorophenyl)-6-methoxypyridazine be experimentally validated?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For pyridazine derivatives like 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (a structural analog), XRD parameters include monoclinic space group , unit cell dimensions (), and refinement metrics (, ) . Complementary techniques like / NMR and FT-IR can confirm functional groups and regiochemistry.
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer: Adhere to GHS guidelines:
- PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors. Ensure eyewash stations and safety showers are accessible .
- Waste Management : Segregate waste and collaborate with certified disposal agencies to mitigate environmental risks .
Q. What synthetic routes are reported for pyridazine derivatives similar to this compound?
Methodological Answer: Common methods include:
- Nucleophilic substitution : Reacting chloropyridazines with methoxy or aryl groups under reflux conditions (e.g., ethanol at 80°C) .
- Cyclization reactions : Utilizing hydrazine derivatives to form triazolo-pyridazine frameworks, as seen in 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
Advanced Research Questions
Q. How can conflicting physicochemical data (e.g., solubility, stability) for this compound be resolved?
Methodological Answer:
Q. What strategies optimize the regioselectivity of substituents in pyridazine derivatives during synthesis?
Methodological Answer:
Q. How can the biological activity of this compound be mechanistically explored?
Methodological Answer:
Q. What analytical techniques confirm the purity of this compound in complex mixtures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
